(4E)-5-(4-ethylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
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Overview
Description
5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, an oxazole ring, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the pyrrolone core, and finally the introduction of the hydroxy and benzoyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism by which 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one shares similarities with other compounds that have a pyrrolone core or an oxazole ring.
- Compounds such as 5-(4-methylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one and 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-ethylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one are structurally related.
Uniqueness
The uniqueness of 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can exhibit unique reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C24H22N2O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(4E)-5-(4-ethylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22N2O4/c1-4-16-7-11-17(12-8-16)21-20(22(27)18-9-5-14(2)6-10-18)23(28)24(29)26(21)19-13-15(3)30-25-19/h5-13,21,27H,4H2,1-3H3/b22-20+ |
InChI Key |
DQOGWNUYDDCLBS-LSDHQDQOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NOC(=C4)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NOC(=C4)C |
Origin of Product |
United States |
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